2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Overview
Description
Synthesis Analysis
The synthesis of halogenated compounds similar to "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" can involve regioselective catalytic processes. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates is described, which is highly diastereoselective and involves a 1,2-acyloxy migration . This method could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized by spectroscopic methods and X-ray diffraction studies. For example, the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, revealed a planar structure with intramolecular hydrogen bonds and intermolecular interactions, including putative halogen bonds . These techniques could be applied to determine the molecular structure of "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one."
Chemical Reactions Analysis
Halogenated compounds can participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions . Similarly, the compound "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" may also be reactive in such transformations, which could be useful in further synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds can be deduced from spectroscopic investigations and computational studies. For instance, the vibrational spectral analysis and quantum chemical calculations of a chlorophenyl compound provided insights into its chemical activity, stability, and potential sites for electrophilic and nucleophilic attacks . Similarly, the thermal degradation of a bromophenyl compound was studied using thermogravimetric analysis (TGA), which could be relevant for understanding the thermal stability of "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" .
Scientific Research Applications
Computational Studies of Reaction Mechanisms : The compound has been studied computationally for its reactions with imidazole, employing Density Functional Theory (DFT) calculations. This research contributes to understanding the chemical species involved in these reactions and their molecular properties (Erdogan & Erdoğan, 2019).
Synthesis and Crystal Structure Analysis : Studies on the synthesis and crystal structure of chalcone derivatives including compounds similar to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one have been conducted. This research is significant for understanding the structural and intermolecular interactions of these compounds (Salian et al., 2018).
Spectroscopic and DFT Studies : There is research involving bromo-based derivatives where spectroscopic methods and DFT studies were used to investigate molecular structure, vibrational frequencies, and electronic absorption spectra. These studies are crucial for understanding the electronic and chemical properties of such compounds (Ramesh et al., 2020).
Polymerization Studies : The compound has been studied in the context of polymerization, particularly in the chain-growth polymerization of related thiophene compounds. This research contributes to the understanding of the mechanisms and potential applications in polymer science (Miyakoshi et al., 2005).
Synthesis and Antimicrobial Evaluation : Research has been done on the synthesis of derivatives and their evaluation as potential antimicrobial agents. This signifies the compound's potential application in developing new antimicrobial substances (Doraswamy & Ramana, 2013).
Enzymatic Synthesis and Pharmaceutical Applications : Studies have been conducted on the enzymatic synthesis of enantioenriched derivatives, highlighting the compound's relevance in the synthesis of pharmaceutical precursors like Levofloxacin (Mourelle-Insua et al., 2016).
Optoelectronic and Charge Transport Studies : Investigations into the optoelectronic and charge transport properties of chalcone derivatives, including structures related to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, have been performed. These studies are important for their potential application in semiconductor devices (Shkir et al., 2019).
Photolysis in Water : Research on the photolysis of related bromo-chloro propane compounds in water has implications for environmental studies and understanding the degradation processes of such chemicals in aquatic environments (Milano et al., 1990).
Ozone Formation Potential Studies : Studies on compounds like 1-Bromo-propane, a related compound, provide insights into the smog formation chemistry and environmental impact of such chemicals (Whitten et al., 2003).
Synthesis and Characterization as Brominating Agents : The compound and its derivatives have been synthesized and characterized for potential use as brominating agents in organic synthesis, contributing to the field of synthetic chemistry (Nokhbeh et al., 2019).
Future Directions
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion . This suggests that it may continue to be an important compound in pharmaceutical research and development.
properties
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKHWACIODYBCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540753 | |
Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
CAS RN |
87427-61-0 | |
Record name | 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87427-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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